In Vitro Potency Against Aspergillus and Emerging Moulds: Voriconazole vs. Itraconazole and Amphotericin B
Voriconazole demonstrates superior in vitro potency compared with itraconazole and amphotericin B against key filamentous fungal pathogens. Against 51 clinical mould isolates, voriconazole exhibited an MIC90 of 0.5 mg/L against Aspergillus spp., whereas itraconazole required higher concentrations for equivalent inhibition; voriconazole was also more active than amphotericin B against both Aspergillus spp. and Pseudallescheria boydii (Scedosporium apiospermum) [1]. In a larger head-to-head evaluation of 3,378 Spanish clinical isolates, the average geometric mean MIC of voriconazole against Candida spp. was 0.04 μg/mL, compared with 0.07 μg/mL for itraconazole, 0.97 μg/mL for fluconazole, and 0.23 μg/mL for amphotericin B [2].
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | Voriconazole: MIC90 0.5 mg/L (Aspergillus spp.); GM MIC 0.04 μg/mL (Candida spp.) |
| Comparator Or Baseline | Itraconazole: GM MIC 0.07 μg/mL (Candida spp.); Amphotericin B: GM MIC 0.23 μg/mL (Candida spp.); Fluconazole: GM MIC 0.97 μg/mL (Candida spp.) |
| Quantified Difference | Voriconazole GM MIC 1.75-fold lower than itraconazole, 5.75-fold lower than amphotericin B, and 24.25-fold lower than fluconazole against Candida spp. |
| Conditions | Clinical and Laboratory Standards Institute (CLSI) broth microdilution; 51 mould isolates [1]; 1,997 Candida isolates [2] |
Why This Matters
Lower MIC values correlate with reduced probability of microbiological failure, directly informing formulary positioning for empirical and targeted mould-active therapy.
- [1] Marco F, et al. Antifungal activity of a new triazole, voriconazole (UK-109,496), compared with three other antifungal agents tested against clinical isolates of filamentous fungi. Med Mycol. 1998 Dec;36(6):433-6. View Source
- [2] Cuenca-Estrella M, et al. Head-to-head comparison of the activities of currently available antifungal agents against 3,378 Spanish clinical isolates of yeasts and filamentous fungi. Antimicrob Agents Chemother. 2006 Mar;50(3):917-21. doi:10.1128/AAC.50.3.917-921.2006. View Source
